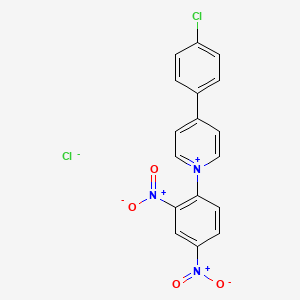

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is a synthetic organic compound that belongs to the class of pyridinium salts

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with pyridine under specific conditions to form the desired pyridinium salt. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Applications De Recherche Scientifique

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: The compound may be studied for its biological activity and potential use in drug development.

Medicine: Research may explore its potential therapeutic applications.

Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds may include other pyridinium salts with different substituents on the phenyl rings. Examples include:

- 4-(4-Methylphenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium

- 4-(4-Bromophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and potential advantages.

Activité Biologique

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is a complex organic compound with significant potential in pharmacological applications. Its molecular structure, characterized by the presence of both chlorophenyl and dinitrophenyl groups, suggests diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C17H11ClN3O4

- Molecular Weight : 392.19 g/mol

- CAS Number : 154440-75-2

The biological activity of this compound can be attributed to several mechanisms:

-

Neurotoxicity and Transport Mechanisms :

- This compound has been identified as a substrate for human organic cation transporters, which play a crucial role in the uptake and distribution of various drugs in the body. Its metabolite, Haloperidol pyridinium Chloride, is known for its neurotoxic effects and is implicated in the treatment of conditions like schizophrenia .

-

Inflammatory Response Modulation :

- Research indicates that compounds with similar structures can modulate inflammatory responses in neurodegenerative diseases. For instance, derivatives have shown potential in inhibiting nitric oxide production and pro-inflammatory cytokine release in activated microglial cells, suggesting a protective effect against neuroinflammation .

- Cellular Interactions :

Biological Activity Table

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

-

Neuroprotective Effects :

- In a study examining neuroinflammation models, similar compounds demonstrated significant reductions in microglial activation markers and improved outcomes in behavioral tests associated with Parkinson's disease models. This suggests that derivatives may offer therapeutic benefits by protecting dopaminergic neurons from inflammatory damage .

-

Cytotoxicity in Cancer Research :

- Investigations into the cytotoxic effects of related pyridinium compounds on cancer cell lines have shown promising results. These studies indicate that such compounds may induce apoptosis through various signaling pathways, including those mediated by reactive oxygen species (ROS) and mitochondrial dysfunction .

- Transport Mechanism Studies :

Propriétés

Formule moléculaire |

C17H11Cl2N3O4 |

|---|---|

Poids moléculaire |

392.2 g/mol |

Nom IUPAC |

4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C17H11ClN3O4.ClH/c18-14-3-1-12(2-4-14)13-7-9-19(10-8-13)16-6-5-15(20(22)23)11-17(16)21(24)25;/h1-11H;1H/q+1;/p-1 |

Clé InChI |

SCXBSRAYDYECJE-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.